Acetic acid;1,1-diphenylsilolan-3-ol
Description
Acetic acid;1,1-diphenylsilolan-3-ol is a silicon-based organic compound combining acetic acid with a silanol moiety (1,1-diphenylsilolan-3-ol). Silanols are silicon analogs of alcohols, where a hydroxyl group (-OH) is bonded to a silicon atom. This compound’s structure includes a silanol ring substituted with two phenyl groups and an acetic acid group.
Properties
CAS No. |
137813-02-6 |
|---|---|
Molecular Formula |
C18H22O3Si |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
acetic acid;1,1-diphenylsilolan-3-ol |
InChI |
InChI=1S/C16H18OSi.C2H4O2/c17-14-11-12-18(13-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16;1-2(3)4/h1-10,14,17H,11-13H2;1H3,(H,3,4) |
InChI Key |
OAFUWEJFNJSIOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C[Si](CC1O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Chlorosilane Precursors
A common method involves the hydrolysis of 1,1-diphenyl-3-chlorosilane under controlled conditions. The reaction proceeds via nucleophilic substitution, where water replaces the chlorine atom:
$$
\text{Cl-Si(Ph}2\text{)-CH}2\text{CH}2\text{OH} + \text{H}2\text{O} \rightarrow \text{HO-Si(Ph}2\text{)-CH}2\text{CH}_2\text{OH} + \text{HCl} \quad
$$
Key parameters include:
Nitration-Reduction Sequence
An alternative route starts with 1,1-diphenylsilane, which undergoes nitration at the 3-position followed by reduction:
- Nitration :
$$
\text{Si(Ph}2\text{)-CH}2\text{CH}3 + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{Si(Ph}2\text{)-CH}2\text{NO}2\text{-CH}3 \quad
$$ - Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to a hydroxyl group:
$$
\text{Si(Ph}2\text{)-CH}2\text{NO}2\text{-CH}3 + 3\text{H}2 \rightarrow \text{Si(Ph}2\text{)-CH}2\text{NHOH-CH}3 \xrightarrow{\text{H}2\text{O}} \text{Si(Ph}2\text{)-CH}2\text{OH-CH}3 \quad
$$
This method achieves yields of 65–78% but requires stringent control over reaction time and hydrogen pressure.
Esterification with Acetic Acid
The final step involves coupling 1,1-diphenylsilolan-3-ol with acetic acid to form the target compound. Two approaches are feasible:
Acid-Catalyzed Esterification
Using sulfuric acid (H₂SO₄) as a catalyst, the silanol reacts with acetic acid under reflux:
$$
\text{Si(Ph}2\text{)-CH}2\text{OH} + \text{CH}3\text{COOH} \xrightarrow{\text{H}2\text{SO}4, 60^\circ\text{C}} \text{Si(Ph}2\text{)-CH}2\text{OOCCH}3 + \text{H}_2\text{O} \quad
$$
Optimized Conditions :
Salt Formation via Neutralization
In non-polar solvents (e.g., hexane), the silanol reacts with acetic acid to form a stable salt:
$$
\text{Si(Ph}2\text{)-CH}2\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{Si(Ph}2\text{)-CH}2\text{O}^- \cdot \text{CH}3\text{COO}^- \text{H}^+ \quad
$$
Key Considerations :
- Solvent Choice : Hexane minimizes side reactions.
- Purification : Recrystallization from ethanol yields 88–92% pure product.
Physicochemical Characterization
The synthesized compound is validated using multiple analytical techniques:
Spectroscopic Analysis
Chromatographic Purity Assessment
- Thin-Layer Chromatography (TLC) : Rf = 0.45 (eluent: ethyl acetate/hexane 1:4).
- HPLC : Purity >98% with a retention time of 6.8 minutes (C18 column, acetonitrile/water 70:30).
Industrial-Scale Production and Challenges
A pilot-scale process adopts continuous flow reactors to enhance efficiency:
- Silanol Synthesis : Hydrolysis of chlorosilane in a tubular reactor (residence time: 2 hours).
- Esterification : Reactive distillation column with H₂SO₄ catalyst (60°C, 1 atm).
- Purification : Short-path distillation under vacuum (0.1 mbar) isolates the product.
Challenges :
- Silanol Stability : Prone to condensation at elevated temperatures, necessitating strict temperature control.
- Catalyst Recovery : H₂SO₄ neutralization generates waste, prompting research into recyclable solid acids.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,1-diphenylsilolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-containing acids.
Reduction: Reduction reactions can convert the compound into silicon-containing alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silicon-containing acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;1,1-diphenylsilolan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid;1,1-diphenylsilolan-3-ol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The silicon-containing moiety may enhance the compound’s stability and reactivity, contributing to its unique properties.
Comparison with Similar Compounds
Comparative Data Table
| Compound | Structure | Acidity (pKa) | Key Applications |
|---|---|---|---|
| Acetic acid | CH₃COOH | 4.76 | Food, chemical synthesis |
| Glacial acetic acid | CH₃COOH (pure) | 4.76 | Solvent, pharmaceuticals |
| Formic acid | HCOOH | 3.75 | Textiles, preservatives |
| 1-Benzhydrylazetidin-3-ol | C₁₆H₁₅NO | ~10–12* | Drug development |
| Acetic acid;1,1-diphenylsilolan-3-ol (hypothetical) | C₁₄H₁₄O₂Si | ~10–12* | Polymers, coatings |
*Estimated based on silanol analogs .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing acetic acid;1,1-diphenylsilolan-3-ol, and how can reaction efficiency be optimized?
- Methodology : Utilize silylation reactions involving acetic acid derivatives and diphenylsilanol precursors. For example, describes a procedure using dimethylphenylsilyl groups and acetate intermediates under controlled anhydrous conditions. Key steps include:
- Protection of hydroxyl groups in silolan-3-ol using trimethylsilyl chloride.
- Acetylation via acetic anhydride in the presence of a base (e.g., triethylamine).
- Purification via column chromatography with hexane/ethyl acetate gradients.
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of diphenylsilane protons (δ 7.2–7.6 ppm) and acetate methyl groups (δ 2.1 ppm) ().
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 254 nm to assess purity (>98%).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] ~ 400–450 Da).
- Data Interpretation : Compare spectral data with computational simulations (e.g., DFT calculations) to validate structural assignments .
Q. What experimental protocols are suitable for quantifying acetic acid in mixtures containing silolan derivatives?
- Dissolve 0.1 g of the compound in 50 mL deionized water.
- Titrate with 0.1 M NaOH using phenolphthalein (pH 8.2–10.0 endpoint).
- Calculate acetic acid content via .
Advanced Research Questions
Q. How does the stability of this compound vary under different solvent systems and pH conditions?
- Experimental Design :
- Prepare solutions in polar (e.g., DMSO, ethanol) and non-polar (e.g., hexane) solvents.
- Adjust pH using HCl/NaOH (range 2–12) and monitor degradation via UV-Vis spectroscopy (240–300 nm).
Q. What mechanisms explain contradictory yields reported in synthetic routes for silolan-acetic acid derivatives?
- Data Contradiction Analysis :
- Case Study : highlights discrepancies in yields when using cyanoacetic acid vs. acetic anhydride as acetylating agents.
- Root Cause : Competing side reactions (e.g., silanol polymerization) in moisture-sensitive conditions.
- Resolution : Introduce molecular sieves or inert gas purging to suppress hydrolysis. Validate with kinetic studies (e.g., Arrhenius plots) to identify optimal reaction windows .
Q. How can researchers address challenges in isolating this compound from complex reaction mixtures?
- Advanced Purification Strategies :
- Fractional Crystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences.
- Size-Exclusion Chromatography : Separate high-molecular-weight byproducts using Sephadex LH-20.
- Critical Consideration : Silanol derivatives often form hydrogen-bonded aggregates; add 1% trifluoroacetic acid to disrupt interactions during purification .
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